![molecular formula C9H11NO4 B14183717 2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one CAS No. 886215-89-0](/img/structure/B14183717.png)
2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[44]non-2-en-7-one is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both acetyl and methyl groups, along with the necessary oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.
Industry: The compound is investigated for its use in various industrial processes, such as corrosion inhibition and material science
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
- 3-Phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
- 4-(4-Methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
Uniqueness
2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one is unique due to its specific spirocyclic structure and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
886215-89-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-acetyl-2-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one |
InChI |
InChI=1S/C9H11NO4/c1-5(11)8-6(2)13-9(14-8)4-3-7(12)10-9/h3-4H2,1-2H3,(H,10,12) |
InChI Key |
JLTJXCBFMKFRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2(O1)CCC(=O)N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


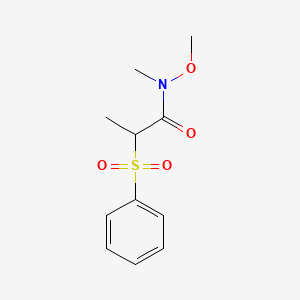
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
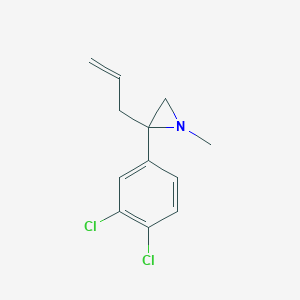
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
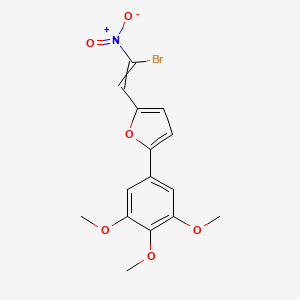
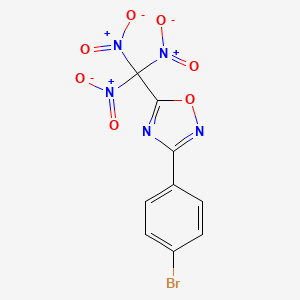
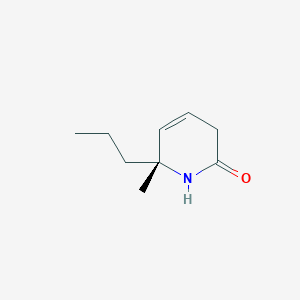
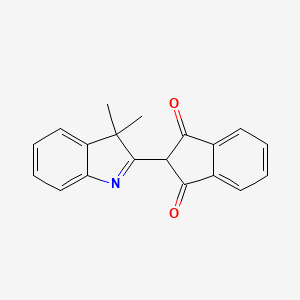
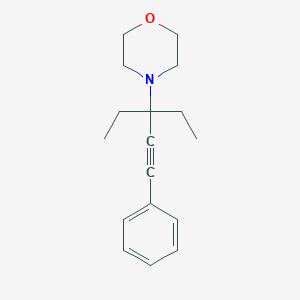
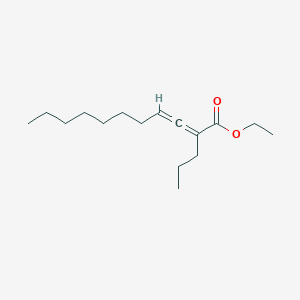
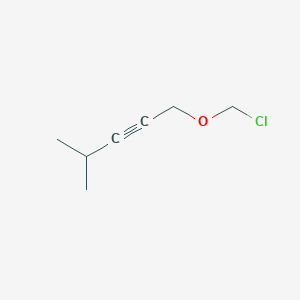
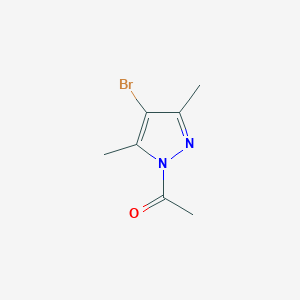
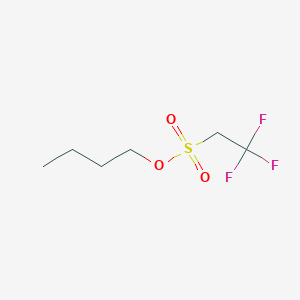
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
